molecular formula C11H10N2O2 B1486743 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol CAS No. 1412956-38-7

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Cat. No. B1486743
M. Wt: 202.21 g/mol
InChI Key: JSSHFBPYTBJPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is a heterocyclic compound belonging to the class of pyrimidines that has seen an increase in scientific research in recent years. It has been used in a variety of applications, including drug discovery and development, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Anti-Fibrosis Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrimidine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . They have been evaluated for their anti-fibrotic activities .
  • Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Fungicidal Activity

  • Scientific Field : Agricultural Chemistry
  • Summary of Application : Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
  • Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
  • Results : The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrimidine derivatives are known to exhibit antimicrobial activities .
  • Methods of Application : A series of novel pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against various microbial strains .
  • Results : Some compounds showed promising antimicrobial activities .

Antiviral Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrimidine derivatives are known to exhibit antiviral activities .
  • Methods of Application : A series of novel pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against various viral strains .
  • Results : Some compounds showed promising antiviral activities .

Antitumor Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrimidine derivatives are known to exhibit antitumor activities .
  • Methods of Application : A series of novel pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against various tumor cell lines .
  • Results : Some compounds showed promising antitumor activities .

Mitochondrial Complex I Electron Transport Inhibitors

  • Scientific Field : Agricultural Chemistry
  • Summary of Application : Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .
  • Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized .
  • Results : The new compounds showed excellent fungicidal activity .

properties

IUPAC Name

2-cyclopropyl-4-(furan-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-6-8(9-2-1-5-15-9)12-11(13-10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSHFBPYTBJPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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